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In Silico Modeling of C16H19N3O6S3 Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C16H19N3O6S3	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecule with the chemical formula **C16H19N3O6S3**, while not corresponding to a widely known drug, belongs to a chemical space rich in pharmacological potential due to its significant sulfur content. The presence of nitrogen, oxygen, and multiple sulfur atoms suggests that this compound could be a sulfonamide or a related sulfur-containing heterocyclic compound. Such compounds are known to exhibit a wide range of biological activities. This guide provides a comprehensive overview of the in silico methodologies that can be employed to model the interactions of **C16H19N3O6S3** and similar sulfur-containing molecules.

In silico modeling is an indispensable tool in modern drug discovery, offering a rapid and costeffective means to predict the binding affinity, pharmacokinetic properties, and potential biological targets of novel chemical entities. This document outlines the core computational techniques, presents exemplary data in a structured format, and provides detailed experimental protocols to guide researchers in their virtual screening and lead optimization efforts.

Core In Silico Methodologies

The computational investigation of a novel compound like **C16H19N3O6S3** typically involves a multi-step approach, starting from ligand and target preparation to detailed simulations of their interaction.



Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a cornerstone of structure-based drug design, used to screen large libraries of compounds against a protein target and to understand the key interactions driving binding.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This technique is crucial for assessing the stability of the docked pose, understanding conformational changes, and calculating binding free energies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Data Presentation: Representative In Silico Data for Sulfur-Containing Compounds

The following tables summarize typical quantitative data obtained from in silico studies of sulfonamides and thiadiazoles, which serve as representative classes for **C16H19N3O6S3**.

Table 1: Molecular Docking and Binding Affinity Data



Compound Class	Target Protein	Docking Score (kcal/mol)	Predicted Binding Affinity (Ki, nM)	Key Interacting Residues
Sulfonamide	Carbonic Anhydrase II	-8.5	150	His94, His96, Thr199
Sulfonamide	Dihydropteroate Synthase	-9.2	85	Arg257, Lys221, Ser222
Thiadiazole	VEGFR-2	-8.630	-	ASN923
Azo-based Sulfonamide	FGFR2 Kinase	-6.24	-	PHE 492, LYS 517, ASN 571[1]
Sulfonamide Analogue	Dihydropteroate Synthase	-	-	Multiple ionic, hydrogen bonding, and π- π interactions[2]

Table 2: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Compound ID	Molecular Weight (g/mol)	LogP	H-bond Donors	H-bond Acceptors	Oral Bioavailabil ity (%)
Compound A	385.45	2.8	2	6	85
Compound B	412.51	3.5	1	7	78
Compound C	399.48	2.1	3	5	92
1,3,4- Thiadiazoles	256.35– 445.49	< 5	-	-	Good (Obeys Lipinski's rule of five)[3]

Table 3: Molecular Dynamics Simulation Stability Metrics



Ligand-Protein Complex	Simulation Time (ns)	RMSD (Å)	MM-GBSA Binding Energy (kcal/mol)
Sulfonamide-CAII	100	1.5 ± 0.3	-45.8
Thiadiazole-VEGFR-2	100	2.1 ± 0.5	-
Compound 7 - Mpro	100	-	-
Compound 4 - PLpro	100	-	-
Compound 4 - RdRp	100	-	-
Compound 4 - RBD	100	-	-

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Protocol 1: Molecular Docking

- · Ligand Preparation:
 - The 3D structure of the ligand (e.g., C16H19N3O6S3) is generated using a chemical drawing tool like ChemDraw or Marvin Sketch.
 - The structure is then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).
 - Partial charges are assigned, and the structure is saved in a suitable format (e.g., .mol2 or .pdbqt).
- Target Protein Preparation:
 - The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
 - Water molecules and co-crystallized ligands are removed.
 - Hydrogen atoms are added, and any missing residues or loops are modeled.



- The protein is assigned charges and prepared for docking using software like AutoDockTools or Maestro.
- Docking Simulation:
 - A grid box is defined around the active site of the target protein.
 - Docking is performed using software such as AutoDock Vina, Glide, or MOE.
 - The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
 - The resulting poses are scored based on a scoring function that estimates the binding affinity.
- Analysis of Results:
 - The docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
 - The docking scores and predicted binding affinities of different ligands are compared.

Protocol 2: Molecular Dynamics Simulation

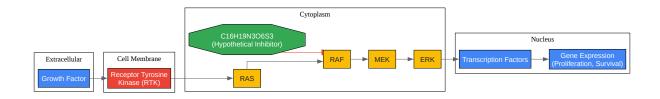
- System Setup:
 - The docked ligand-protein complex is placed in a periodic box of water molecules.
 - Ions are added to neutralize the system and to mimic physiological salt concentration.
 - The system is parameterized using a force field such as AMBER, CHARMM, or GROMOS.
- Minimization and Equilibration:
 - The system is first minimized to remove any steric clashes.
 - It is then gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).



- Production Run:
 - A long production simulation (typically 100 ns or more) is run to sample the conformational space of the complex.[4]
- Trajectory Analysis:
 - The trajectory from the MD simulation is analyzed to calculate various properties, including:
 - Root Mean Square Deviation (RMSD) to assess the stability of the complex.
 - Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
 - Binding free energy using methods like MM-PBSA or MM-GBSA to get a more accurate estimate of the binding affinity.

Mandatory Visualizations Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a sulfonamide-based inhibitor. Many sulfonamides are known to target enzymes involved in critical metabolic pathways. For example, antibacterial sulfonamides inhibit dihydropteroate synthase (DHPS) in the folate synthesis pathway, which is essential for bacterial growth.



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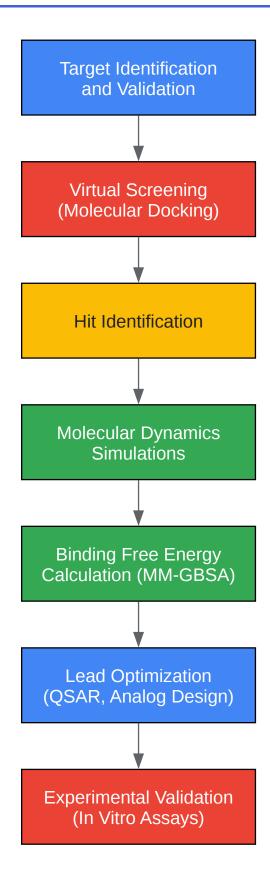


A hypothetical MAPK signaling pathway inhibited by C16H19N3O6S3.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in silico drug discovery project, starting from target identification to lead optimization.





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A typical workflow for in silico drug discovery.



Conclusion

The in silico modeling techniques described in this guide provide a powerful framework for investigating the interactions of novel sulfur-containing compounds like **C16H19N3O6S3**. By leveraging molecular docking, molecular dynamics simulations, and QSAR, researchers can gain valuable insights into the therapeutic potential of such molecules, accelerating the drug discovery and development process. The provided protocols and data serve as a starting point for the comprehensive computational evaluation of this and other novel chemical entities.

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